molecular formula C21H30O6 B191429 21-Dehydrocortisol CAS No. 14760-49-7

21-Dehydrocortisol

Cat. No. B191429
CAS RN: 14760-49-7
M. Wt: 360.4 g/mol
InChI Key: JIELFMXLFHFDRT-VWUMJDOOSA-N
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Scientific Research Applications

Safety And Hazards

The safety data sheet for 21-Dehydrocortisol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes5. In case of accidental ingestion or contact, it is recommended to rinse with water and seek medical attention5.


Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of 21-Dehydrocortisol research. However, corticosteroids are widely used in medicine, and ongoing research is likely to continue to explore their properties and potential applications6.


Please note that this information is based on the available resources and there might be more recent studies or data related to 21-Dehydrocortisol.


properties

IUPAC Name

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIELFMXLFHFDRT-VWUMJDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201240524
Record name (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Dehydrocortisol

CAS RN

14760-49-7
Record name (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14760-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Dehydrocortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014760497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC15472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201240524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROCORTISONE 21-ALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT2H26EPI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Dehydrocortisol
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21-Dehydrocortisol
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21-Dehydrocortisol
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21-Dehydrocortisol
Reactant of Route 6
21-Dehydrocortisol

Citations

For This Compound
111
Citations
C MONDER, B ZUMOFF, HL BRADLOW… - The Journal of …, 1975 - academic.oup.com
… unequivocally that 21-dehydrocortisol is not an intermediate in the transformation of cortisol to cortolonic and /3-cortolonic acids; though 21-dehydrocortisol can be converted to cortolic …
Number of citations: 22 academic.oup.com
JC Orr, C Monder - Journal of Biological Chemistry, 1975 - Elsevier
… 21-dehydrocortisol with NADH will be referred to as [‘-?H]glycolate (F). The [2-3H]glycolate derived from cortisol made from 21-dehydrocortisol … the aldehyde group of 21-dehydrocortisol …
Number of citations: 8 www.sciencedirect.com
C Monder, MC Walker - Steroids, 1970 - Elsevier
… 21-dehydrocortisol in chloroform:ethanol (25:1), was eluted from the gel with acetone, mixed with chromatographically pure 21-dehydrocortisol … B were in fact 21-dehydrocortisol-ij2-3H it …
Number of citations: 13 www.sciencedirect.com
HL BRADLOW, B ZUMOFF, C MONDER… - The Journal of …, 1973 - academic.oup.com
… product, presumably 21-dehydrocortisol, tended to lower the :… Indeed, data from studies with 21dehydrocortisol show that … , that there is no pathway from 21-dehydrocortisol to THF or (3-…
Number of citations: 28 academic.oup.com
E OHTSUKA, SS Koide - Endocrinology, 1968 - academic.oup.com
… , whereas significant amounts of 21dehydrocortisol remained bound. The maximum … 21-dehydrocortisol at 37 C. The results of this study indicate that cortisol and 21-dehydrocortisol …
Number of citations: 8 academic.oup.com
AK Willingham, C Monder - Steroids, 1973 - Elsevier
… When the absorbance at 340 nm reached a maximum, 2.0 ml of 0.1 M potassium phosphate buffer, pH 7.5, were added followed by 0.15 (*moles of either 21-dehydrocortisol or 21-…
Number of citations: 20 www.sciencedirect.com
V Lippman, C Monder - Journal of Steroid Biochemistry, 1976 - Elsevier
A method for the stereospecific reduction of 21-dehydrocorticosteroids with bacterial 20β-hydroxy-steroid dehydrogenase to form 20β-hydroxy-21-aldehyde derivatives is described. …
Number of citations: 10 www.sciencedirect.com
V Lippman, C Monder - Journal of Biological Chemistry, 1978 - Elsevier
… We have observed that 21-dehydrocortisol is preferentially converted to glycols in humans by a pathway which excludes cortisol and tetrahydrocortisol (2) and probably includes the …
Number of citations: 11 www.sciencedirect.com
C Monder, AR Purkaystha, RL Farhi, CA Han - Journal of Steroid …, 1982 - Elsevier
… Synthesis of 21-dehydrocortisol was as described by Monder and Furfine[9]. The 20/?-hydroxy epimer of isocortisol was synthesized by the method of Oh and Monder[lO]. The 2Oa-…
Number of citations: 9 www.sciencedirect.com
C Monder, FAE Martinson - Biochimica et Biophysica Acta (BBA) …, 1969 - Elsevier
… , 3fl-hydroxy-ZIS-androstene-I 7-one ; 21-dehydrocortisol, l lfl, I7a-dihydroxy-3,2o-dioxo-~I4-pregnene-2I-… Control cuvettes contained 50% propylene glycol in place of 21dehydrocortisol. …
Number of citations: 13 www.sciencedirect.com

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